3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy-
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Overview
Description
3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- is a quinoline derivative with the molecular formula C10H5BrClNO3. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to the quinoline ring, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- typically involves multi-step reactions. One common method includes the bromination and chlorination of quinoline derivatives, followed by carboxylation and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: Similar structure but lacks the bromine atom.
6-Bromo-4-hydroxy-3-quinolinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group
Uniqueness
3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1785762-29-9 |
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Molecular Formula |
C10H5BrClNO3 |
Molecular Weight |
302.51 g/mol |
IUPAC Name |
6-bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
YRQWTNVTCFUWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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